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Compound of Interest

Compound Name: Methyl 2-azidoacetate

Cat. No.: B155556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of methyl 2-azidoacetate in chiral synthesis. The primary focus is on the diastereoselective

alkylation of an azidoacetate moiety using an Evans-type chiral auxiliary for the asymmetric

synthesis of α-amino acids.

Application Note 1: Asymmetric Synthesis of α-
Azido Esters via Diastereoselective Alkylation
Methyl 2-azidoacetate serves as a versatile and efficient precursor to the glycine cation or

anion equivalents in the asymmetric synthesis of α-amino acids and their derivatives. A robust

and highly predictable method for introducing chirality is through the diastereoselective

alkylation of a chiral N-azidoacetyl oxazolidinone. This approach leverages the well-established

stereodirecting influence of Evans auxiliaries to produce enantioenriched α-azido esters, which

can be further elaborated into a variety of valuable chiral building blocks.

The general workflow involves the acylation of a chiral oxazolidinone auxiliary with azidoacetic

acid (readily prepared from methyl 2-azidoacetate), followed by deprotonation to form a chiral

enolate. This enolate is then alkylated with an electrophile, with the stereochemical outcome

being dictated by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the desired

chiral α-azido acid, which can be reduced to the corresponding α-amino acid.
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Key Advantages:

High Diastereoselectivity: The use of Evans oxazolidinone auxiliaries typically affords high

diastereomeric ratios, often exceeding 95:5.

Predictable Stereochemistry: The stereochemical outcome of the alkylation is well-

established and predictable based on the chosen enantiomer of the chiral auxiliary.

Versatility: A wide range of electrophiles can be employed, allowing for the synthesis of a

diverse array of α-amino acids.

Auxiliary Recovery: The chiral auxiliary can be recovered and recycled, improving the overall

efficiency of the process.

Quantitative Data Summary
The following table summarizes typical quantitative data for the diastereoselective alkylation of

N-azidoacetyl-4-benzyl-2-oxazolidinone with various alkyl halides.

Entry
Electrophile
(R-X)

Product
Diastereomeri
c Ratio (dr)

Yield (%)

1 Benzyl bromide 3a >99:1 85

2 Allyl iodide 3b 98:2 88

3 Isopropyl iodide 3c 95:5 75

4 Methyl iodide 3d >99:1 92

Experimental Protocols
Protocol 1: Synthesis of (R)-N-(Azidoacetyl)-4-benzyl-2-
oxazolidinone (1)
Materials:

Methyl 2-azidoacetate
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Lithium hydroxide (LiOH)

(R)-4-Benzyl-2-oxazolidinone

N,N'-Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM)

Tetrahydrofuran (THF)

Water (H₂O)

1 M Hydrochloric acid (HCl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Hydrolysis of Methyl 2-azidoacetate: To a solution of methyl 2-azidoacetate (1.0 eq) in a

3:1 mixture of THF/H₂O is added LiOH (1.2 eq). The reaction mixture is stirred at room

temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous

residue is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to afford

azidoacetic acid as a colorless oil, which is used in the next step without further purification.

Acylation of Chiral Auxiliary: To a solution of azidoacetic acid (1.1 eq), (R)-4-benzyl-2-

oxazolidinone (1.0 eq), and DMAP (0.1 eq) in DCM at 0 °C is added a solution of DCC (1.1

eq) in DCM. The reaction mixture is stirred at 0 °C for 30 minutes and then at room

temperature for 12 hours. The resulting suspension is filtered, and the filtrate is washed

successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic

layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude

product is purified by flash chromatography on silica gel to afford 1 as a white solid.
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Protocol 2: Diastereoselective Alkylation of (R)-N-
(Azidoacetyl)-4-benzyl-2-oxazolidinone (2)
Materials:

(R)-N-(Azidoacetyl)-4-benzyl-2-oxazolidinone (1)

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

Alkyl halide (e.g., benzyl bromide, allyl iodide)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

A solution of (R)-N-(azidoacetyl)-4-benzyl-2-oxazolidinone (1) (1.0 eq) in anhydrous THF is

cooled to -78 °C under an inert atmosphere.

NaHMDS (1.05 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30

minutes to form the sodium enolate.

The alkyl halide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4

hours.

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.

The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.

The product is purified by flash chromatography on silica gel to afford the desired alkylated

product 2.
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Protocol 3: Cleavage of the Chiral Auxiliary and
Formation of the Chiral α-Azido Acid (3)
Materials:

Alkylated N-azidoacetyl-4-benzyl-2-oxazolidinone (2)

Lithium hydroxide (LiOH)

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

Tetrahydrofuran (THF)

Water (H₂O)

Sodium sulfite (Na₂SO₃)

1 M Sodium hydroxide (NaOH)

Diethyl ether

1 M Hydrochloric acid (HCl)

Procedure:

The alkylated product (2) (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled

to 0 °C.

A pre-cooled solution of LiOH (4.0 eq) and H₂O₂ (4.0 eq) in water is added dropwise.

The reaction mixture is stirred at 0 °C for 2 hours.

The reaction is quenched by the addition of an aqueous solution of Na₂SO₃ (5.0 eq).

The mixture is stirred for 30 minutes, and the THF is removed under reduced pressure.

The aqueous residue is washed with diethyl ether to remove the chiral auxiliary. The auxiliary

can be recovered from the ether layer.
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The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to

yield the chiral α-azido acid 3.
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Caption: Experimental workflow for the asymmetric synthesis of α-azido acids.

Caption: Chelation-controlled model for electrophile approach.

To cite this document: BenchChem. [Application Notes and Protocols: Chiral Synthesis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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